molecular formula C25H32N2 B14587509 1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine CAS No. 61456-42-6

1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine

Cat. No.: B14587509
CAS No.: 61456-42-6
M. Wt: 360.5 g/mol
InChI Key: CUUMGCIRBPCFEL-UHFFFAOYSA-N
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Description

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine is an organic compound that features a complex structure with a phenylethenyl group attached to a dipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine typically involves the reaction of 3-(2-phenylethenyl)benzaldehyde with dipiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylethenyl derivatives.

Scientific Research Applications

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}diethylamine
  • 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}diethanolamine

Uniqueness

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61456-42-6

Molecular Formula

C25H32N2

Molecular Weight

360.5 g/mol

IUPAC Name

1-[[3-(2-phenylethenyl)phenyl]-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C25H32N2/c1-4-11-22(12-5-1)15-16-23-13-10-14-24(21-23)25(26-17-6-2-7-18-26)27-19-8-3-9-20-27/h1,4-5,10-16,21,25H,2-3,6-9,17-20H2

InChI Key

CUUMGCIRBPCFEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC(=C2)C=CC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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